molecular formula C7H6N4O2 B12820541 5-Nitro-1H-benzo[d]imidazol-6-amine

5-Nitro-1H-benzo[d]imidazol-6-amine

Cat. No.: B12820541
M. Wt: 178.15 g/mol
InChI Key: YSACOPWPOMCTEF-UHFFFAOYSA-N
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Description

5-Nitro-1H-benzo[d]imidazol-6-amine is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 5-position and an amine group at the 6-position of the benzimidazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1H-benzo[d]imidazol-6-amine typically involves the nitration of 1H-benzo[d]imidazole followed by amination. One common method includes the nitration of 1H-benzo[d]imidazole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1H-benzo[d]imidazole is then subjected to amination using ammonia or an amine source under suitable conditions to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1H-benzo[d]imidazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 5-Amino-1H-benzo[d]imidazol-6-amine.

    Substitution: Various substituted benzimidazole derivatives.

    Oxidation: Nitro or nitroso derivatives

Scientific Research Applications

5-Nitro-1H-benzo[d]imidazol-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 5-Nitro-1H-benzo[d]imidazol-6-amine involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound may also inhibit specific enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-1H-benzo[d]imidazol-6-amine is unique due to the presence of both the nitro and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

6-nitro-1H-benzimidazol-5-amine

InChI

InChI=1S/C7H6N4O2/c8-4-1-5-6(10-3-9-5)2-7(4)11(12)13/h1-3H,8H2,(H,9,10)

InChI Key

YSACOPWPOMCTEF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1N=CN2)[N+](=O)[O-])N

Origin of Product

United States

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